![molecular formula C12H19N3 B1358589 6-(2-Ethyl-1-piperidinyl)-3-pyridinamine CAS No. 1017358-22-3](/img/structure/B1358589.png)
6-(2-Ethyl-1-piperidinyl)-3-pyridinamine
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Description
6-(2-Ethyl-1-piperidinyl)-3-pyridinamine (EPPN) is a heterocyclic amine molecule, which has been studied extensively in the scientific community due to its unique properties. It has been found to have a number of applications in scientific research, including as a synthetic intermediate and as a potential therapeutic agent.
Scientific Research Applications
Synthesis and Chemical Applications
- 6-(2-Ethyl-1-piperidinyl)-3-pyridinamine and similar compounds have been utilized in chemical synthesis. For instance, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, underwent [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Pharmaceutical and Biological Applications
- Piperidinyl compounds have been key in the development of pharmacological agents. For example, a synthesis process for AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involved coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid (Andersen et al., 2013).
Anticancer and Antimicrobial Research
- Piperidinyl thieno tetrahydroisoquinolines with antimicrobial properties have been synthesized, showing significant influences against pathogenic strains (Zaki et al., 2021).
- New propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated as promising anticancer agents (Rehman et al., 2018).
Catalysis and Reaction Mechanisms
- Osmium-hexahydride complexes interacting with compounds like 2-vinylpyridine, which involve the reduction of C(sp2)−H and CE (E = CH, N) bonds, demonstrate the utility of these compounds in catalytic processes (Barrio, Esteruelas, & Oñate, 2004).
Learning and Memory Facilitation Studies
- Some compounds, such as 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates, have been synthesized and studied for their effects on learning and memory facilitation in mice (Ming-zhu, 2012).
properties
IUPAC Name |
6-(2-ethylpiperidin-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMXSODXNVPVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethylpiperidin-1-yl)pyridin-3-amine |
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